2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Overview
Description
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is a heterocyclic amine known for its mutagenic and carcinogenic properties. It is a yellow crystalline powder that is stable at room temperature and has limited solubility in water but dissolves in anhydrous alcohols .
Preparation Methods
The synthesis of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C typically involves the reaction of dimethyl-2-imidazoleacetic acid with phenylacetone to form an intermediate, which is then reacted with pentabromoacetone to yield the target compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is widely used in scientific research due to its mutagenic and carcinogenic properties. It is commonly employed in:
Chemistry: As a reagent in synthetic organic chemistry to study reaction mechanisms and pathways.
Biology: To assess the mutagenic potential of various compounds and their effects on DNA.
Medicine: In pharmacological studies to understand the mechanisms of mutagenesis and carcinogenesis.
Mechanism of Action
The mutagenic and carcinogenic effects of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and repair processes, leading to mutations and potentially cancer. The compound targets cellular DNA and disrupts normal cellular functions, which can result in cell death or uncontrolled cell proliferation .
Comparison with Similar Compounds
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is unique due to its specific structure and properties. Similar compounds include:
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Another mutagenic imidazoquinoxaline with similar properties but different methylation patterns.
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: Shares the same core structure but differs in its specific functional groups and reactivity.
These compounds are often compared in research to understand the effects of structural variations on their biological activity and mutagenic potential.
Properties
IUPAC Name |
3,7,8-trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)/i12+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQHIQJNQCWLNR-HVRMQOCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=[14C](N3C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661785 | |
Record name | 3,7,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210100-53-1 | |
Record name | 3,7,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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